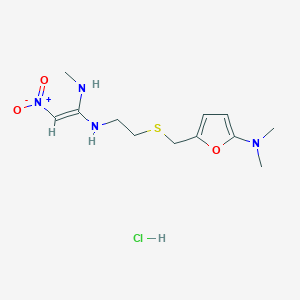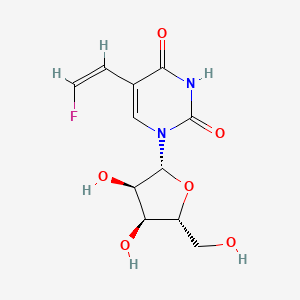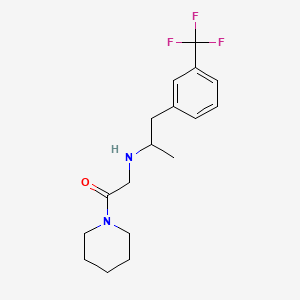
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which enhances its hydrophobicity and metabolic stability, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of caesium fluoride salt as the fluorine source in a microfluidic flow module, which allows for safe and controlled reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow chemistry techniques, which offer greater versatility and flexibility compared to traditional chemical glassware methods. This approach not only ensures high yield but also minimizes environmental impact by avoiding the use of PFAS reagents .
Análisis De Reacciones Químicas
Types of Reactions
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and efficacy
Mecanismo De Acción
The mechanism of action of (alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Trifluoromethylphenethylaminomethyl ketone
- Difluoromethylphenethylaminomethyl ketone
- Fluoromethylphenethylaminomethyl ketone
Uniqueness
(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone stands out due to its trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound in various applications, particularly in the pharmaceutical and agrochemical industries .
Propiedades
Número CAS |
73747-54-3 |
|---|---|
Fórmula molecular |
C17H23F3N2O |
Peso molecular |
328.37 g/mol |
Nombre IUPAC |
1-piperidin-1-yl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanone |
InChI |
InChI=1S/C17H23F3N2O/c1-13(21-12-16(23)22-8-3-2-4-9-22)10-14-6-5-7-15(11-14)17(18,19)20/h5-7,11,13,21H,2-4,8-10,12H2,1H3 |
Clave InChI |
UVWOBICVJRBABL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)


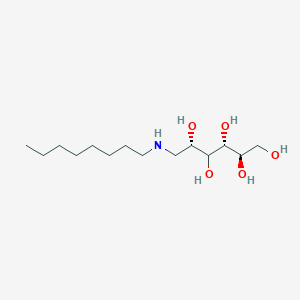
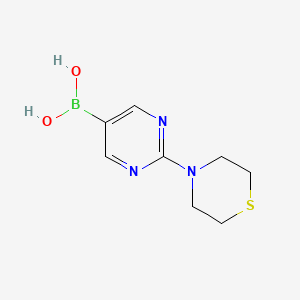

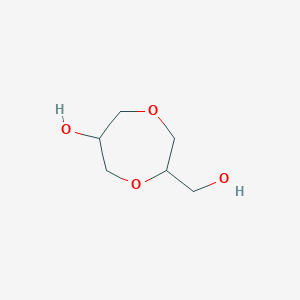
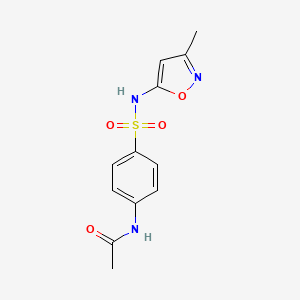
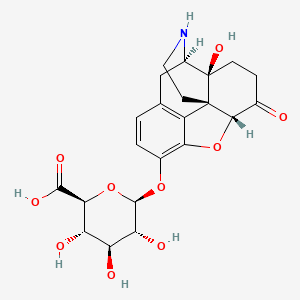
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
